Methyl 2-(2-Pyrazinyl)thiazole-4-carboxylate
Description
Methyl 2-(2-Pyrazinyl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a pyrazinyl group and at the 4-position with a methyl carboxylate. This scaffold is part of a broader class of thiazole carboxylates, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antitubercular, and anti-inflammatory properties . The pyrazinyl substituent introduces unique electronic and steric characteristics, influencing both reactivity and biological interactions.
Properties
IUPAC Name |
methyl 2-pyrazin-2-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c1-14-9(13)7-5-15-8(12-7)6-4-10-2-3-11-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKODKZSKVJNMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-Pyrazinyl)thiazole-4-carboxylate typically involves the condensation of a pyrazine derivative with a thiazole derivative. One common method involves the reaction of 2-aminopyrazine with α-bromoacetylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-Pyrazinyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Methyl 2-(2-Pyrazinyl)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 2-(2-Pyrazinyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Thiazole Carboxylates
Structural and Electronic Properties
The electronic properties of thiazole carboxylates are heavily influenced by substituents. For example:
- Methyl 2-amino-5-benzylthiazole-4-carboxylate (from ) exhibits a planar geometry with extended conjugation due to the benzyl group, leading to a reduced HOMO-LUMO gap (~3.5 eV) and enhanced electron delocalization .
- Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate () has a –NO₂ group that stabilizes the LUMO, further narrowing the HOMO-LUMO gap (~3.0 eV), which correlates with improved charge-transfer properties .
- Methyl 2-(2-(4-octylphenoxy)-acetyl)thiazole-4-carboxylate (GK470) () features a hydrophobic 4-octylphenoxy group, enhancing membrane permeability and target binding in phospholipase A2 inhibition .
In contrast, the pyrazinyl group in the target compound introduces two nitrogen atoms in the aromatic ring, increasing polarity and hydrogen-bonding capacity compared to monosubstituted analogs like pyridinyl derivatives (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide in ). This may improve solubility and target specificity in biological systems.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Notes:
- The pyrazinyl group in the target compound likely improves aqueous solubility compared to hydrophobic analogs like GK470.
- Brominated derivatives (e.g., ) show higher reactivity, enabling further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
